2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Overview
Description
2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine is a complex organic compound that features a unique structure combining an oxadiazole ring with a tolyl group and a propanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tolyl group and the propanamine moiety. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequent alkylation reactions introduce the tolyl and propanamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tolyl group or the amine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and tolyl group can participate in various binding interactions, while the amine moiety may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-1-amine: Similar structure but with a different position of the amine group.
2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)butan-2-amine: Similar structure with an extended alkyl chain.
2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
The uniqueness of 2-Methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
2-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-5-7-11(8-6-10)13-16-12(18-17-13)9-15-14(2,3)4/h5-8,15H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKWZLOLJKGHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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